molecular formula C5H3ClFN B1582542 2-Chloro-6-fluoropyridine CAS No. 20885-12-5

2-Chloro-6-fluoropyridine

Cat. No.: B1582542
CAS No.: 20885-12-5
M. Wt: 131.53 g/mol
InChI Key: LXOHKRGLGLETIJ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoropyridine is an organic compound with the molecular formula C₅H₃ClFN. It is a colorless liquid with a characteristic odor similar to pyridine. This compound is a member of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-fluoropyridine plays a significant role in biochemical reactions, particularly in the synthesis of various fluorinated pyridines. It interacts with several enzymes and proteins, facilitating the formation of fluorinated derivatives. These interactions are primarily based on the compound’s ability to act as a substrate or inhibitor in enzymatic reactions. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can modulate cell signaling pathways, impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by acting as a substrate or inhibitor in enzymatic reactions. The compound’s interactions with key enzymes in metabolic pathways can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it needs to reach specific target sites to exert its effects. Understanding the transport mechanisms is crucial for optimizing its therapeutic and agricultural applications .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, as it needs to interact with specific biomolecules within these compartments. Studies have shown that this compound can localize to the nucleus, mitochondria, and other organelles, where it exerts its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-fluoropyridine can be synthesized through various methods. One common method involves the direct fluorination of pyridine using cesium fluorosulfate (CsSO₄F) as a fluorine source. This reaction is typically carried out at room temperature, producing a mixture of products, including 2-fluoro-, 2-fluorosulfonate-, and 2-chloro- or 2-alkoxy-pyridines .

Industrial Production Methods: Industrial production of this compound often involves the use of pyridine-N-oxides as intermediates. These intermediates are chlorinated and fluorinated under controlled conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 2-methoxy-6-fluoropyridine or 2-tert-butoxy-6-fluoropyridine can be formed.

    Oxidation Products: Oxidation can yield pyridine carboxylic acids.

    Reduction Products: Reduction can produce various pyridine derivatives with altered functional groups.

Comparison with Similar Compounds

  • 2-Chloro-4-fluoropyridine
  • 2-Chloro-5-fluoropyridine
  • 2-Chloro-3-fluoropyridine

Comparison: 2-Chloro-6-fluoropyridine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This positioning affects its chemical reactivity and biological activity, distinguishing it from other fluoropyridines. For example, 2-Chloro-4-fluoropyridine and 2-Chloro-5-fluoropyridine have different substitution patterns, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

2-chloro-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOHKRGLGLETIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348648
Record name 2-chloro-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20885-12-5
Record name 2-chloro-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 2-chloro-6-fluoropyridine as described in the research?

A1: The research highlights the synthesis of this compound (II) as a previously unknown compound. [] This discovery emerged during the investigation of a solvent-free method to produce 2,6-difluoropyridine from 2,6-dichloropyridine using potassium fluoride. [] This solvent-free approach offers advantages in terms of yield, reaction time, and processing steps compared to earlier methods utilizing dimethyl sulfone as a solvent. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, while one of the research papers focuses on the synthesis of this compound, the other explores its spectroscopic characteristics. [, ] The study employed Chirped-pulse Fourier Transform Microwave Spectroscopy to analyze this compound, providing valuable insights into its molecular structure. []

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